Technical Guide: 2-Hydroxy-5-methylisophthalaldehyde
Technical Guide: 2-Hydroxy-5-methylisophthalaldehyde
A comprehensive overview for researchers, scientists, and drug development professionals.
Initial Note: This technical guide focuses on 2-Hydroxy-5-methylisophthalaldehyde (CAS No: 7310-95-4). The compound "5-Methylisophthalaldehyde" is not readily found in scientific literature, and it is likely that the intended compound of interest is the well-documented 2-Hydroxy-5-methylisophthalaldehyde, which is the subject of this guide.
Chemical and Physical Properties
2-Hydroxy-5-methylisophthalaldehyde is a dialdehyde derivative that serves as a versatile building block in organic synthesis.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 7310-95-4 | [2] |
| Molecular Formula | C9H8O3 | [2] |
| Molecular Weight | 164.16 g/mol | |
| Appearance | White to yellow to orange powder/crystal | |
| Melting Point | 128-130 °C | [3] |
| Boiling Point | 251.61°C (estimate) | [3] |
| Density | 1.2132 g/cm³ (estimate) | [3] |
| Solubility | Soluble in organic solvents, insoluble in water. | [1] |
| IUPAC Name | 2-Hydroxy-5-methylbenzene-1,3-dicarbaldehyde | [2] |
| Synonyms | 2,6-Diformyl-4-methylphenol, 5-Methyl-2-hydroxyisophthalaldehyde | [4] |
Safety and Hazard Information
It is crucial to handle 2-Hydroxy-5-methylisophthalaldehyde with appropriate safety precautions in a laboratory setting. The compound is classified with the following hazards:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | GHS07 | Warning | H335: May cause respiratory irritation |
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P264: Wash hands and face thoroughly after handling.
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P280: Wear protective gloves, eye protection.
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P302 + P352 + P332 + P313 + P362 + P364: IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical advice or attention. Take off contaminated clothing and wash it before reuse.
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P305 + P351 + P338 + P337 + P313: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice or attention.
Synthesis and Experimental Protocols
A common method for the synthesis of 2-Hydroxy-5-methylisophthalaldehyde is the diformylation of p-cresol using hexamethylenetetramine (HMTA).[3][5] The hydroxyl group of the p-cresol directs the formylation to the ortho positions.[5]
General Experimental Protocol (Duff Reaction):
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In a suitable reaction vessel, dissolve p-cresol in an acidic medium such as acetic acid or glyceroboric acid.
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Add hexamethylenetetramine to the solution.
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Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography.
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Upon completion, the reaction is typically quenched with water and acidified.
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The product is then extracted with an appropriate organic solvent.
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The crude product can be purified by recrystallization or column chromatography to yield pure 2-Hydroxy-5-methylisophthalaldehyde.
The structure of the synthesized compound is commonly confirmed using 1H and 13C NMR spectroscopy.[3]
Applications in Research and Drug Development
2-Hydroxy-5-methylisophthalaldehyde is a valuable precursor in the synthesis of a variety of complex organic molecules with applications in medicinal chemistry, materials science, and catalysis.
Synthesis of Schiff Base Ligands
The most prominent application of this compound is in the synthesis of Schiff base ligands.[5] The two aldehyde groups readily react with primary amines to form polydentate ligands capable of coordinating with various metal ions.[5] These metal complexes have been investigated for their catalytic activity in reactions such as oxidation, hydrolysis, and polymerization.[5]
Potential Therapeutic Applications
Derivatives of 2-Hydroxy-5-methylisophthalaldehyde have shown potential as therapeutic agents. The parent compound itself has been reported to possess antioxidant and antimicrobial properties, making it a subject of interest for further investigation in drug development.[1] The ability of its Schiff base derivatives to bind to metal ions is also being explored for the development of sensors for detecting heavy metals in environmental and biological systems.[5]
Role in Signaling Pathways
While specific signaling pathways directly modulated by 2-Hydroxy-5-methylisophthalaldehyde are not extensively detailed in the provided search results, its derivatives are being studied for their biological activities. For example, some derivatives have been investigated for their ability to induce apoptosis, a critical process in cancer therapy, and to modulate reactive oxygen species (ROS) levels within cells, which can impact various signaling cascades.[5] Further research is needed to elucidate the precise mechanisms and signaling pathways involved.
Conclusion
2-Hydroxy-5-methylisophthalaldehyde is a key chemical intermediate with significant potential for the development of novel compounds in various scientific fields. Its utility in the synthesis of Schiff base ligands and their metal complexes opens avenues for new catalysts, sensors, and therapeutic agents. The information presented in this guide provides a solid foundation for researchers and professionals working with this versatile molecule.
References
- 1. Page loading... [guidechem.com]
- 2. 2-Hydroxy-5-methylisophthalaldehyde [webbook.nist.gov]
- 3. 2-HYDROXY-5-METHYLISOPHTHALALDEHYDE | 7310-95-4 [chemicalbook.com]
- 4. 2-Hydroxy-5-methylisophthalaldehyde 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. 2-Hydroxy-5-methylisophthalaldehyde | 7310-95-4 | Benchchem [benchchem.com]
